H-Dap(Boc)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

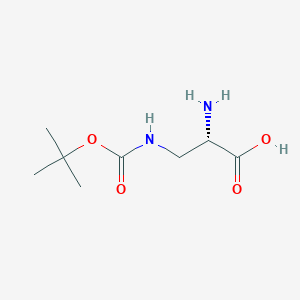

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid, is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 204,22 g/mole. The purity is usually 95%.

BenchChem offers high-quality (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Utilisation en chimie organique synthétique

Le groupe tert-butyloxycarbonyle (Boc) est l'un des groupes protecteurs d'amine les plus utilisés dans les réactions en plusieurs étapes de la chimie organique synthétique . Il est utilisé pour protéger les amines des réactions indésirables, permettant aux chimistes d'effectuer des synthèses complexes en plusieurs étapes .

Utilisation en synthèse peptidique

H-Dap(Boc)-OH est également utilisé en synthèse peptidique . Le groupe Boc protège l'amine pendant le processus de synthèse et peut être éliminé dans des conditions acides lorsque la synthèse est terminée .

Utilisation en chimie verte

Les chercheurs ont mis au point une méthode efficace et durable de déprotection N-Boc utilisant un solvant eutectique profond (DES) de chlorure de choline/acide p-toluènesulfonique . Cette méthode permet la déprotection d'une grande variété de dérivés N-Boc avec d'excellents rendements .

Utilisation en synthèse écologique

Une voie écologique pour la protection BOC presque quantitative d'une grande variété d'amines aliphatiques et aromatiques, d'acides aminés et d'alcools aminés a été rapportée . Ce protocole ne nécessite aucune trempe à l'eau, aucune séparation de solvant et aucune étape de purification, telles que la recristallisation et la chromatographie sur colonne .

Activité Biologique

(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-L-Ala-NH2, is an amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₈H₁₆N₂O₄

- Molecular Weight : 204.22 g/mol

- CAS Number : 74536-29-1

- Solubility : Highly soluble in water (up to 2420 mg/ml) .

The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amino groups during reactions.

1. Anticancer Potential

Recent studies have indicated that derivatives of amino acids like (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid may exhibit anticancer properties. For example, compounds with similar structures have shown efficacy in inhibiting specific cancer cell lines by disrupting mitotic processes. The mechanism often involves interference with microtubule dynamics, which is crucial for cell division .

2. Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit specific kinases that play a role in cancer cell proliferation . The inhibition of these enzymes can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

3. Neuroprotective Effects

Some studies suggest that amino acid derivatives can possess neuroprotective properties. The modulation of neurotransmitter systems through such compounds may offer therapeutic avenues for neurodegenerative diseases .

Case Study 1: Inhibition of HSET

A study focused on a related compound demonstrated micromolar inhibition of HSET (KIFC1), a kinesin involved in the organization of centrosomes in cancer cells. This inhibition resulted in the induction of multipolar mitotic spindles, leading to increased cell death in cancerous cells .

Case Study 2: Antioxidant Activity

Another investigation into the antioxidant properties of amino acid derivatives indicated that (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid could potentially scavenge free radicals, thereby protecting cellular components from oxidative stress .

Research Findings

| Study | Findings | Notes |

|---|---|---|

| Study on HSET Inhibition | Demonstrated significant micromolar inhibition leading to increased multipolarity in cancer cells | Suggests potential for anticancer applications |

| Antioxidant Properties | Showed capacity to scavenge free radicals | May contribute to neuroprotective effects |

| Enzyme Inhibition | Inhibitory effects on key metabolic enzymes | Implications for metabolic regulation in cancer |

Propriétés

IUPAC Name |

(2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJIIZWMJVWKIR-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438548 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-29-1 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.